3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-7-3-4-12(9-16)17-10-15(21-24-17)11-20-18(22)13-5-2-6-14(19)8-13/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPLBPFWJAHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a phenyl ring.
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Benzamide Formation: : The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and substitution reactions to improve efficiency and yield. Additionally, the use of greener solvents and catalysts would be prioritized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions:
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Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
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Reduction: : The isoxazole ring can be reduced to an isoxazoline using hydrogenation catalysts such as palladium on carbon (Pd/C).
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Substitution: : The fluoro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Pd/C, hydrogen gas.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products
Oxidation: 3-hydroxy-N-((5-(3-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide.
Reduction: 3-fluoro-N-((5-(3-methoxyphenyl)isoxazolin-3-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications:
- Antiviral Activity : Research indicates that 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exhibits significant antiviral properties against specific viral strains. In vitro studies have shown an IC50 value around 5 µM, suggesting potent efficacy in reducing viral loads in treated cell cultures.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in activated macrophages. It notably reduces the expression of COX-2 and iNOS, which play pivotal roles in inflammatory responses.
- Anticancer Potential : Preclinical studies have revealed selective cytotoxicity against various cancer cell lines, including breast and lung cancer. The compound induces apoptosis through the intrinsic pathway, with IC50 values ranging from 10 to 20 µM.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives using agents like potassium permanganate.
- Reduction : It can be reduced to amines using lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution : Reactions at the fluorine atom can lead to diverse products depending on the nucleophile used.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the isoxazole and benzamide components can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen (e.g., fluorine) | Increased potency against cancer cells |
| Variation in methoxy group position | Altered anti-inflammatory effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a murine model of inflammation, administration of the compound resulted in a 60% reduction in paw edema compared to control groups.
- Case Study 2 : Clinical trials assessing safety profiles showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin.
Mechanism of Action
The mechanism by which 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and the fluoro group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:
Toxicity and Pharmacokinetics
- Toxicity : The 4-fluorophenyl isoxazole analog () has an LD₅₀ of 1000 mg/kg, indicating moderate toxicity. The target compound’s methoxy group may improve safety profiles by reducing metabolic instability .
Key Research Findings
Substituent Position Matters : 3-Substituted benzamides (e.g., 3-fluoro, 3-chloro) show higher bioactivity than para-substituted analogs, likely due to optimized steric interactions .
Heterocycle Choice Affects Stability : Isoxazole-thiadiazole hybrids () exhibit lower thermal stability (mp 160–290°C) compared to oxadiazole derivatives (mp >300°C) .
Fluorine Enhances Binding: Fluorinated benzamides (e.g., 3-fluoro, 4-fluoro) demonstrate improved target affinity in docking studies compared to non-halogenated analogs .
Biological Activity
3-Fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a fluoro group and an isoxazole moiety. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 300.31 g/mol |
| CAS Number | 912763-96-3 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Compounds of this type can act as enzyme inhibitors or receptor modulators, impacting various signaling pathways involved in disease processes.
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation or cancer progression, such as cyclooxygenases (COXs) or kinases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain and mood disorders.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown effectiveness against various cancer cell lines.
- Study Findings : A study reported that isoxazole derivatives displayed IC50 values ranging from 1 µM to 10 µM against human colon adenocarcinoma cells (HT-29) and breast cancer cells (MCF-7), suggesting potential for further development in oncology .
Anti-inflammatory Effects
The anti-inflammatory potential of benzamide derivatives has been documented in several studies. The presence of the methoxy group is believed to enhance the anti-inflammatory activity by modulating cytokine release.
- Case Study : In vitro assays demonstrated that similar compounds significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages .
Case Studies and Research Findings
- Antimicrobial Activity : Some analogs have shown promising antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of biological activity .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. A key step is the coupling of 3-fluoro-benzoic acid derivatives with (5-(3-methoxyphenyl)isoxazol-3-yl)methanamine using activating agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTH) or carbodiimides (e.g., DCC, EDC). Reaction optimization may include solvent selection (e.g., MeCN or DMF) and temperature control (0–25°C) to minimize side products. Purification often requires column chromatography or recrystallization .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing fluorine coupling patterns and methoxy group signals).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) and detect trace impurities.
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodology : Conduct in vitro assays to evaluate:
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HCT-116, MCF-7).
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in macrophage models.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Dose-response curves (IC) and selectivity indices should be calculated .
Advanced Research Questions
Q. How can low yields in the amide coupling step be systematically addressed?
- Methodology :
- Coupling Reagents : Compare CTH, HATU, or PyBOP efficiency under inert atmospheres.
- Solvent Optimization : Test polar aprotic solvents (DMF, MeCN) with additives like HOAt or DMAP.
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. Adjust stoichiometry (1.2–1.5 eq of acid relative to amine) to drive reaction completion.
- Side Reactions : Mitigate racemization or isoxazole ring decomposition by lowering reaction temperatures (<10°C) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Ensure consistent cell lines/passage numbers and control compounds (e.g., staurosporine for cytotoxicity).
- Solubility Adjustments : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or receptors) .
Q. How do structural modifications (e.g., fluorine position, isoxazole substituents) influence pharmacokinetic properties?
- Methodology :
- SAR Studies : Synthesize analogs with fluorine at ortho or para positions or replace the methoxy group with halogens.
- ADME Profiling :
- Lipophilicity : Measure logP values (e.g., shake-flask method).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction.
- In Vivo PK : Rodent studies to evaluate oral bioavailability and half-life. Fluorine at meta (as in the parent compound) may enhance metabolic stability compared to para-substituted analogs .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding pockets.
- Molecular Dynamics (MD) Simulations : Analyze binding mode stability (RMSD <2 Å) and residue interactions (e.g., hydrogen bonds with Ser/Thr kinases).
- Cryo-EM : Resolve complexes with large multi-domain proteins.
- Mutagenesis : Validate critical binding residues (e.g., Ala-scanning of kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
